molecular formula C22H14Cl2I2N2O2 B001026 Closantel CAS No. 57808-65-8

Closantel

Cat. No.: B001026
CAS No.: 57808-65-8
M. Wt: 663.1 g/mol
InChI Key: JMPFSEBWVLAJKM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Closantel is a potent anti-parasitic agent that primarily targets liver flukes (Fasciola hepatica), several important gastrointestinal roundworms (e.g., Bunostomum, Haemonchus, Oesophagostomum, Ostertagia - Teladorsagia, Strongyloides, Trichostrongylus), and some external parasites (e.g., sheep nasal bots, cattle grubs) in livestock . It also targets gram-negative bacteria, enhancing the antibacterial activity of other drugs .

Mode of Action

This compound acts by uncoupling oxidative phosphorylation in the mitochondria of the target organisms, thereby inhibiting the production of ATP . This disruption in energy metabolism impairs the parasite’s motility and other vital processes . In the case of gram-negative bacteria, this compound acts as an adjuvant, reversing antibiotic resistance .

Biochemical Pathways

This compound’s mode of action primarily affects the energy metabolism pathway of the target organisms. By decoupling oxidative phosphorylation in the mitochondria, it inhibits the production of ATP, the cellular "fuel" . This action likely occurs through the suppression of the activity of succinate dehydrogenase and fumarate reductase, two enzymes involved in this process .

Pharmacokinetics

After oral administration, this compound is readily absorbed into the bloodstream. Four days after treatment, up to 60% of the injected and 30% of the drenched this compound is absorbed into the blood . In the blood, unchanged this compound binds strongly and almost completely (>99%) to plasma albumins . This strong binding to plasma proteins limits its distribution in tissues .

Result of Action

The primary result of this compound’s action is the effective control of internal and external parasites in livestock . In the context of bacterial infections, this compound enhances the antibacterial activity of other drugs, providing a synergistic effect against multidrug-resistant gram-negative bacteria .

Biochemical Analysis

Biochemical Properties

Closantel acts mainly via the energy metabolism pathway by uncoupling oxidative phosphorylation in liver flukes . This interaction disrupts the energy balance within the parasite, leading to its death .

Cellular Effects

This compound has been found to reverse antibiotic resistance in gram-negative bacteria . It increases the activity of antibiotics against these bacteria, both in vitro and in vivo . In humans, accidental ingestion of this compound can lead to severe visual loss due to the destruction of neurosensory retina and visual pathways .

Molecular Mechanism

This compound’s mechanism of action involves the disruption of energy metabolism within parasites . It uncouples oxidative phosphorylation, a process crucial for the production of ATP, the energy currency of the cell . This disruption leads to energy depletion within the parasite, ultimately causing its death .

Temporal Effects in Laboratory Settings

It is known that this compound has a long half-life in plasma, around 15 days , indicating its stability and potential for long-term effects on cellular function.

Dosage Effects in Animal Models

In animals, the usual dose of this compound is 7.5-10 mg/kg . Overdosing can lead to hypersensitivity reactions, including skin rash, fever, facial swelling, or difficulty breathing . Severe side effects have been reported in humans following accidental ingestion of this compound .

Metabolic Pathways

This compound is involved in the energy metabolism pathway within parasites, specifically in the process of oxidative phosphorylation . It acts as an uncoupler, disrupting the flow of protons across the mitochondrial membrane, which is essential for ATP production .

Transport and Distribution

Information on the transport and distribution of this compound within cells and tissues is limited. It is known that this compound reaches maximum plasma levels 8 to 24 hours after dosing, and up to 60% of an intramuscular dose is present in the plasma up to about 4 days after injection .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the mitochondria, where oxidative phosphorylation occurs .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2I2N2O2/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29/h2-9,17,29H,1H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPFSEBWVLAJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(C#N)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2I2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040662
Record name Closantel
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

663.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57808-65-8
Record name Closantel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57808-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Closantel [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057808658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Closantel
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759819
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Record name Closantel
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Record name Closantel
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Record name Closantel
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Record name CLOSANTEL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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